4,5-Difluorophthalonitrile

Glycoconjugate Synthesis Nucleophilic Substitution Phthalocyanine Precursors

Researchers developing phthalocyanine-based OPV, OLED, and PDT materials require a fluorinated dinitrile building block with predictable SNAr reactivity. 4,5-Difluorophthalonitrile addresses this need with distinct advantages over chloro- and perfluoro- analogs: • 96% glycosylation yield for cost-efficient water-soluble PDT photosensitizer synthesis • Enables precise electronic tuning of BsubPc mixed-halogen alloys via controlled 4,5-difluoro substitution • Key precursor for octa- and hexadecafluorinated metal phthalocyanines (Sn, Zn) with enhanced stability and modulated intermolecular interactions ≥95% purity (GC). Stored under inert gas at RT. Global shipping with full QA documentation.

Molecular Formula C8H2F2N2
Molecular Weight 164.11 g/mol
CAS No. 134450-56-9
Cat. No. B176858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluorophthalonitrile
CAS134450-56-9
Molecular FormulaC8H2F2N2
Molecular Weight164.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)C#N)C#N
InChIInChI=1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H
InChIKeyKNDUBEZZKOOYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluorophthalonitrile Identity & Properties


4,5-Difluorophthalonitrile (C8H2F2N2, MW 164.11) is a fluorinated aromatic dinitrile and a key intermediate for synthesizing phthalocyanines and related macrocycles for advanced materials applications [1]. Its 4,5-difluoro substitution pattern on the benzene ring imparts strong electron-withdrawing character, which enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions and modulates the electronic properties of final products, such as red-shifting their UV-Vis absorption spectra [2].

Workflow Phthalocyanine and macrocycle precursor synthesis
Reactivity Electron-withdrawing 4,5-difluoro pattern activates SNAr
Use Context Materials research, organic electronics, PDT/OPV precursor

Non-Interchangeability with Halogenated Analogs


The specific substitution pattern of 4,5-Difluorophthalonitrile is critical for achieving desired material properties and synthetic outcomes; in-class compounds like 4,5-dichlorophthalonitrile (Cl-2-pn) or tetrafluorophthalonitrile (F-4-pn) cannot be simply substituted. The stronger electron-withdrawing nature of fluorine versus chlorine alters both the reactivity and the electronic structure of derived materials, while the symmetric 4,5-difluoro arrangement provides a unique scaffold compared to perfluorinated analogs, which may exhibit excessive reactivity or lead to different molecular packing and solubility profiles [1].

Fluorine vs. chlorine electronic effect
Stronger electron withdrawal by fluorine may alter reaction rates and electronic properties of derived materials.
Symmetric 4,5-difluoro pattern vs. perfluorinated analogs
Perfluorinated analogs may exhibit excessive reactivity or different molecular packing and solubility, limiting direct substitution.
Substitution pattern determines material performance
Replacing with other halogenated phthalonitriles may shift spectral absorption and material processability profiles.

Key Performance Data


SNAr Glycosylation for Phthalocyanine Precursors

4,5-Difluorophthalonitrile demonstrates exceptional efficiency in SNAr reactions with carbohydrate nucleophiles. A study reported a 96% yield for the reaction of diacetone galactose (1) with 4,5-difluorophthalonitrile (2) to produce the diglycosylated phthalonitrile (3), a critical precursor to water-soluble phthalocyanines [1].

SNAr Glycosylation
Class-level inference
96% yield
Reported efficient synthesis of diglycosylated phthalonitrile precursor.
No yield comparison with dichloro or tetrafluoro analogs.
Glycoconjugate Synthesis Nucleophilic Substitution Phthalocyanine Precursors

Red-Shifted Absorption in Phthalocyanines

Fluorination at the 4,5-positions influences the optical properties of derived phthalocyanines. While quantitative data comparing 4,5-difluoro- versus chloro- or unsubstituted phthalonitriles is not available, class-level inferences from similar systems show that fluorine substitution leads to a red-shift in UV-Vis absorption, a desirable trait for applications in photodynamic therapy (PDT) and organic photovoltaics (OPV) [1].

UV-Vis Absorption
Class-level inference
Qualitative red-shift
May support deeper light penetration for PDT/OPV research.
Quantitative shift not reported for this specific compound.
Organic Electronics Photodynamic Therapy UV-Vis Spectroscopy

Mixed Halogenation in Boron Subphthalocyanines

4,5-Difluorophthalonitrile (F-2-pn) was used in a study to create peripherally mixed halogenated boron subphthalocyanines (BsubPcs) for organic electronic applications. The study mixed F-2-pn with 4,5-dichlorophthalonitrile (Cl-2-pn), tetrachlorophthalonitrile (Cl-4-pn), and tetrafluorophthalonitrile (F-4-pn) to achieve controlled halogenation upon reaction with BCl3. This demonstrates the utility of the specific 4,5-difluoro pattern in fine-tuning material properties in mixed-halogen systems [1].

Mixed Halogenation
Supporting evidence
F-2-pn vs. Cl-2-pn, Cl-4-pn, F-4-pn
Enables tunable mixed-halogen BsubPc alloys for organic electronics.
Demonstrates distinct building block utility.
Organic Electronics Mixed Alloys Boron Subphthalocyanines

Fluorinated Tin Phthalocyanine Synthesis

4,5-Difluorophthalonitrile serves as a precursor to octa- and hexadecafluorinated tin(II) and tin(IV) phthalocyanines, as documented in the primary literature [1]. While no direct comparative yield data is provided, this demonstrates a specific, high-value synthetic pathway that may not be accessible or as efficient with other halogenated phthalonitriles.

Fluorinated Tin Pc Synthesis
Supporting evidence
Octa-/hexadecafluorinated Sn(II/IV) Pcs
Expands accessible fluorinated phthalocyanine derivatives.
Comparative yield not reported.
Coordination Chemistry Fluorinated Materials Structural Diversity

Primary Application Scenarios


Water-Soluble Glycophthalocyanines for PDT

As demonstrated by the 96% yield in glycosylation [1], 4,5-Difluorophthalonitrile is an optimal precursor for attaching sugar moieties, a critical step for creating water-soluble and biocompatible photosensitizers for PDT. The high yield directly reduces production costs and waste.

Mixed-Halogen Organic Electronic Materials

For researchers engineering the electronic properties of boron subphthalocyanines (BsubPcs), the 4,5-difluoro derivative (F-2-pn) is an essential building block for creating mixed-halogen alloys alongside its chloro- and tetrafluoro- counterparts [1]. This allows for precise tuning of material properties for applications in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs).

Advanced Fluorinated Phthalocyanines

The compound is a key precursor for synthesizing structurally diverse fluorinated metal phthalocyanines, such as octa- and hexadecafluorinated tin phthalocyanines, which are investigated for their unique electronic and structural properties [1]. This application leverages the compound's ability to introduce fluorine atoms, which can enhance material stability and modulate intermolecular interactions.

Application
Selection Property
Validation Focus
Glycophthalocyanine synthesis for PDT research
SNAr reactivity with carbohydrate nucleophiles
Reaction yield and product purity
Mixed-halogen BsubPc alloys for organic electronics
Controlled halogen incorporation profile
Material composition and optoelectronic properties
Fluorinated metal phthalocyanine synthesis
Fluorinated dinitrile building block
Structural and electronic characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Difluorophthalonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.